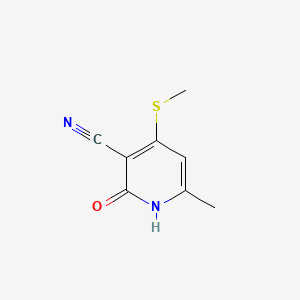

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-methyl-4-methylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWULASGLHQJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of β-haloester with thiourea, followed by cyclization and subsequent functional group modifications . Another approach includes the heating of β-aminoester with formamide or phenyl isocyanate . Additionally, a multistep synthesis starting from β-aminoester or α,β-unsaturated esters can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthetic processes starting from commercially available precursors. For example, 2-thiouracil can be converted to 2-methylthio-4-pyrimidinone through methylation using methyl iodide under basic conditions . This intermediate can then be further modified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. For example, studies have shown that certain analogs can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the compound's structure enhanced its efficacy against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents .

Anticancer Properties

Another promising application lies in cancer therapy. Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that it selectively targets tumor cells while sparing normal cells, making it a candidate for further development as an anticancer drug. A notable study published in Cancer Research highlighted the compound's ability to inhibit cell proliferation in breast cancer cell lines .

Agricultural Applications

Pesticidal Activity

The compound has also been explored for its potential as a pesticide. Its structural characteristics lend it to be effective against certain pests while being less harmful to beneficial insects. Field trials conducted in agricultural settings have demonstrated its effectiveness in controlling aphid populations on crops without significant adverse effects on non-target species .

Plant Growth Regulation

Furthermore, this compound has been investigated for its role as a plant growth regulator. Studies suggest that it can enhance growth rates and yield in various crops by modulating hormonal pathways involved in plant development .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound is being utilized as a building block for synthesizing novel polymers with enhanced properties. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A recent publication in Polymer Science detailed the synthesis of a new polymer composite that exhibited superior performance characteristics compared to traditional materials .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Effective against Gram-positive bacteria |

| Anticancer Properties | Cancer Research | Induces apoptosis selectively in cancer cells |

| Pesticidal Activity | Agricultural Sciences | Controls aphid populations with minimal side effects |

| Plant Growth Regulation | Plant Physiology | Enhances growth rates and yields |

| Polymer Synthesis | Polymer Science | Improves thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carbonitriles. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural Comparison of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile and Analogs

Key Observations:

Substituent Impact on Bioactivity :

- The methylthio group in the target compound enhances pesticidal activity compared to alkyl (e.g., propyl) or aryl (e.g., chlorophenyl) substituents .

- Derivatives with bromophenyl substituents (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit superior antioxidant activity (79.05% radical scavenging) compared to methoxy-substituted analogs (17.55%) .

Synthetic Flexibility :

- The target compound is synthesized via POCl₃-mediated chlorination and thiourea-based sulfhydrylation , whereas analogs like 2-(methylthio)-6-oxo-1,6-dihydropyrimidines are prepared via multicomponent reactions using methyl carbamimidothioate sulfate .

Safety Profiles: The target compound’s hazard profile (H302, H315, H319, H335) aligns with other dihydropyridine derivatives, though substituents like hydroxyl or morpholinomethyl groups may reduce toxicity .

Biological Activity

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 57663-05-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

The molecular formula of this compound is with a molecular weight of 180.23 g/mol. The compound features a pyridine ring with various functional groups that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, in a comparative study, compounds similar to 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | E. coli | 0.004 | 0.008 |

| Compound B | S. aureus | 0.015 | 0.030 |

| Compound C | B. cereus | 0.020 | 0.040 |

| 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine | En. cloacae | TBD | TBD |

The specific MIC and MBC values for 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine have yet to be conclusively established in published studies but are anticipated to follow similar trends as observed in related compounds.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies indicated that derivatives of similar structures exhibited effective inhibition against fungal strains such as T. viride and A. fumigatus, with MIC values ranging from 0.004 to 0.06 mg/mL .

The mechanisms underlying the biological activity of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine are still being elucidated. Molecular docking studies suggest that the compound may inhibit specific bacterial enzymes critical for cell wall synthesis and metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis of various derivatives of pyridine-based compounds demonstrated that modifications at specific positions significantly enhanced their antibacterial efficacy against E. coli and S. aureus. The presence of the methylthio group was crucial for maintaining activity levels comparable to traditional antibiotics .

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays conducted on normal MRC5 cells revealed that while many derivatives exhibited potent antimicrobial effects, they also showed varying degrees of cytotoxicity, necessitating further investigation into their safety profiles for therapeutic applications .

Q & A

Q. What safety protocols are essential for handling 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods to minimize inhalation exposure and ensure proper ventilation .

- Personal Protective Equipment (PPE):

- Hygiene Practices: Wash hands thoroughly after handling and before breaks. Avoid eating/drinking in the lab .

Q. How can researchers synthesize this compound with high yield?

Methodological Answer:

- Reaction Optimization:

- Use a one-pot multicomponent approach (e.g., combining cyanoacetamide, methylthio precursors, and aldehydes in ethanol) under reflux .

- Adjust molar ratios (e.g., 1:1.2:1 for core components) and monitor pH to favor cyclization .

- Catalysis: Employ acidic catalysts (e.g., acetic acid) to accelerate ring closure .

- Purification: Recrystallize from ethanol or acetonitrile to isolate pure crystals (reported yields: 75–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups:

- C≡N Stretch: ~2210–2220 cm⁻¹ .

- C=O (Oxo Group): ~1640–1660 cm⁻¹ .

- ¹H/¹³C NMR: Assign peaks to confirm substituents:

- Methylthio (-SCH₃): δ ~2.5 ppm (¹H); δ ~15–18 ppm (¹³C) .

- Dihydropyridine Ring Protons: δ ~6.7–7.8 ppm (¹H, aromatic region) .

- Mass Spectrometry: Confirm molecular ion (e.g., m/z 209 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data in literature be resolved for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental data with computational simulations (e.g., DFT calculations for NMR chemical shifts) .

- Solvent Effects: Re-run spectra in standardized solvents (e.g., DMSO-d₆ or CDCl₃) to eliminate solvent-induced shifts .

- Impurity Analysis: Use HPLC-MS to detect trace byproducts that may skew spectral interpretations .

Q. What strategies enhance the compound’s utility as a fluorescent probe in biological imaging?

Methodological Answer:

- Derivatization: Introduce electron-donating groups (e.g., -NH₂, -OCH₃) to the dihydropyridine core to redshift emission wavelengths .

- Solubility Optimization: Modify substituents (e.g., replace methylthio with morpholinomethyl) to improve aqueous solubility for live-cell imaging .

- Validation: Test selectivity in fixed vs. live cells using confocal microscopy; quantify fluorescence intensity in nucleoli vs. cytoplasm .

Q. How do substituent electronic effects influence the dihydropyridine core’s reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): The cyano (-C≡N) group at C3 stabilizes the enol tautomer, enhancing electrophilic substitution at C4 .

- Methylthio (-SCH₃) at C4: Acts as a weak EWG, directing nucleophilic attacks to C5. Confirm via Hammett plots or kinetic studies .

- Steric Effects: Bulky substituents at C6 (e.g., phenyl) hinder ring planarization, reducing conjugation and fluorescence efficiency .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.